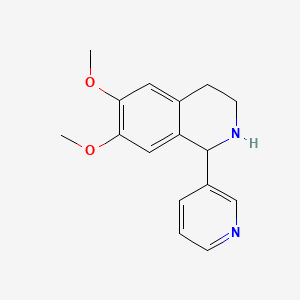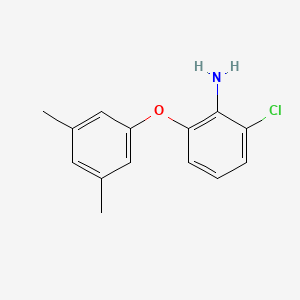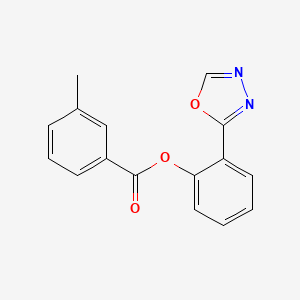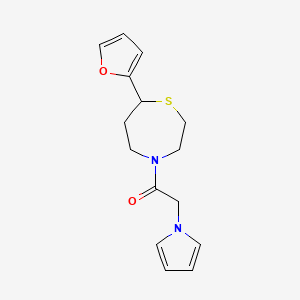![molecular formula C17H19FN4O2 B2960449 4-[4-(4-fluorobenzoyl)piperazin-1-yl]-6-methoxy-2-methylpyrimidine CAS No. 946248-07-3](/img/structure/B2960449.png)
4-[4-(4-fluorobenzoyl)piperazin-1-yl]-6-methoxy-2-methylpyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[4-(4-fluorobenzoyl)piperazin-1-yl]-6-methoxy-2-methylpyrimidine is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperazine ring substituted with a fluorobenzoyl group and a methoxy-methylpyrimidine moiety, making it a versatile molecule for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(4-fluorobenzoyl)piperazin-1-yl]-6-methoxy-2-methylpyrimidine typically involves multiple steps, starting with the preparation of the piperazine ring and subsequent functionalization with the fluorobenzoyl group. The methoxy-methylpyrimidine moiety is then introduced through a series of condensation reactions. Common reagents used in these reactions include fluorobenzoyl chloride, piperazine, and methoxy-methylpyrimidine precursors. The reaction conditions often involve the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. Quality control measures, including chromatography and spectroscopy, are used to monitor the product’s purity and composition.
Chemical Reactions Analysis
Types of Reactions
4-[4-(4-fluorobenzoyl)piperazin-1-yl]-6-methoxy-2-methylpyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorobenzoyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions typically result in the replacement of the fluorobenzoyl group with the nucleophile.
Scientific Research Applications
4-[4-(4-fluorobenzoyl)piperazin-1-yl]-6-methoxy-2-methylpyrimidine has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its therapeutic potential, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-[4-(4-fluorobenzoyl)piperazin-1-yl]-6-methoxy-2-methylpyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorobenzoyl group can enhance binding affinity through hydrophobic interactions, while the piperazine ring may facilitate hydrogen bonding. The methoxy-methylpyrimidine moiety can contribute to the compound’s overall stability and solubility, allowing it to effectively modulate biological pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-[4-(4-fluorobenzoyl)piperazin-1-yl]benzonitrile
- 4-(4-fluorobenzyl)piperazin-1-yl]-(3-chloro-2-nitro-phenyl)methanone
- 4-(4-fluorobenzyl)piperazin-1-yl](2-trifluoromethyl)methanone
Uniqueness
4-[4-(4-fluorobenzoyl)piperazin-1-yl]-6-methoxy-2-methylpyrimidine stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of the methoxy-methylpyrimidine moiety differentiates it from other similar compounds, potentially offering enhanced stability and solubility in various applications.
Properties
IUPAC Name |
(4-fluorophenyl)-[4-(6-methoxy-2-methylpyrimidin-4-yl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN4O2/c1-12-19-15(11-16(20-12)24-2)21-7-9-22(10-8-21)17(23)13-3-5-14(18)6-4-13/h3-6,11H,7-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDONHJUJTXFQAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)OC)N2CCN(CC2)C(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-(4-Fluorophenyl)-1-(3-methylbenzoyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione](/img/structure/B2960366.png)

![(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)(3-methoxy-2-methyl-2H-indazol-6-yl)methanone](/img/structure/B2960369.png)
![2-((3-benzyl-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(3-chloro-4-methylphenyl)acetamide](/img/structure/B2960370.png)
![tert-butyl N-[cis-2-methylazetidin-3-yl]carbamate](/img/structure/B2960373.png)
![5-fluoro-6-methyl-N-{4-[(methylcarbamoyl)methyl]-1,3-thiazol-2-yl}pyridine-2-carboxamide](/img/structure/B2960376.png)
![N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-3-(phenylthio)propanamide](/img/structure/B2960377.png)



![2-chloro-N-[2-(dimethylamino)pyrimidin-5-yl]-6-fluorobenzamide](/img/structure/B2960384.png)
![2-chloro-N-[1-(2,4-difluorophenyl)ethyl]acetamide](/img/structure/B2960385.png)
![2-chloro-N-{3-[2-(dimethylcarbamoyl)pyrrolidin-1-yl]propyl}pyridine-3-carboxamide](/img/structure/B2960386.png)
![N-[4-({6,9-dimethyl-10-oxo-2-oxa-9-azatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3(8),4,6,12,14-hexaen-13-yl}sulfamoyl)phenyl]butanamide](/img/structure/B2960389.png)
